molecular formula C9H10BN3O2 B6321312 2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-5-boronic acid CAS No. 2096342-37-7

2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-5-boronic acid

Cat. No.: B6321312
CAS No.: 2096342-37-7
M. Wt: 203.01 g/mol
InChI Key: WDINQMFWTDREEG-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-5-boronic acid is a boronic acid derivative that features a pyrazole ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-5-boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-5-boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronate ester.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for the Suzuki-Miyaura coupling include palladium catalysts and bases such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of boronate esters.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-5-boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.

    Industry: Used in the development of materials with unique properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-5-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-3-boronic acid
  • 2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-4-boronic acid
  • 2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-6-boronic acid

Uniqueness

2-(1-Methyl-1H-pyrazol-3-YL)-pyridine-5-boronic acid is unique due to the specific position of the boronic acid group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers.

Properties

IUPAC Name

[6-(1-methylpyrazol-3-yl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c1-13-5-4-9(12-13)8-3-2-7(6-11-8)10(14)15/h2-6,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDINQMFWTDREEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2=NN(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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